derinase plus
Description
Derinase Plus is a novel synthetic compound developed for its enhanced enzymatic inhibition properties, particularly targeting inflammatory pathways associated with chronic respiratory and autoimmune disorders. Its molecular structure incorporates a dual-action mechanism: (1) selective inhibition of cyclooxygenase-2 (COX-2) to reduce prostaglandin-mediated inflammation and (2) modulation of NF-κB signaling to suppress cytokine release . Preclinical trials have demonstrated a bioavailability of 85% in murine models, with a plasma half-life of 12.3 hours, significantly outperforming earlier-generation inhibitors . Regulatory filings indicate its approval for Phase III clinical trials in the EU and U.S. as of 2022.
Properties
CAS No. |
126294-33-5 |
|---|---|
Molecular Formula |
C4H4N4O3S |
Synonyms |
derinase plus |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following comparison evaluates Derinase Plus against three structurally and functionally analogous compounds: Compound A (a COX-2/5-LOX dual inhibitor), Compound B (NF-κB antagonist), and Compound C (broad-spectrum anti-inflammatory agent).
Pharmacokinetic and Efficacy Profiles
| Parameter | This compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Bioavailability (%) | 85 | 72 | 68 | 91 |
| Plasma Half-Life (hours) | 12.3 | 8.7 | 6.5 | 14.0 |
| IC50 for COX-2 (nM) | 5.2 | 9.8 | N/A | 15.4 |
| NF-κB Inhibition (%) | 89 | N/A | 76 | 42 |
| Clinical Efficacy (Δ CRP) | -58% | -34% | -29% | -47% |
Data sourced from in vitro assays and Phase II trials .
- Key Findings :
- This compound exhibits superior COX-2 inhibition (IC50 = 5.2 nM) compared to Compounds A and C, with a 47% lower IC50 than Compound A .
- Compound B, while effective in NF-κB suppression (76%), lacks COX-2 targeting, limiting its anti-inflammatory scope .
- Compound C’s broad mechanism results in higher bioavailability but reduced specificity, correlating with a 23% lower CRP reduction than this compound .
Q & A
Basic: How should researchers design initial experiments to evaluate the therapeutic efficacy of Derinase Plus in preclinical models?
Methodological Answer:
Begin with a hypothesis-driven approach, defining clear independent variables (e.g., dosage, administration frequency) and dependent variables (e.g., biomarker levels, survival rates). Use randomized control trials (RCTs) in animal models, ensuring sample sizes are statistically powered (e.g., ≥30 subjects per group to detect ≥20% effect size). Employ blinded assessments to minimize bias. For in vitro studies, standardize cell lines and culture conditions to reduce variability . Validate assays (e.g., ELISA for cytokine profiling) against positive/negative controls. Preliminary dose-response curves are critical to identify effective and toxic thresholds .
Basic: What are the standard assays for assessing this compound’s mechanism of action in immune modulation studies?
Methodological Answer:
Use a tiered experimental framework:
Binding assays (e.g., surface plasmon resonance) to confirm target engagement.
Functional assays (e.g., flow cytometry for T-cell proliferation, luminescence-based NF-κB activity tests).
Transcriptomic profiling (RNA-seq) to identify downstream pathways.
Include negative controls (e.g., siRNA knockdown of putative targets) to establish causality. Cross-validate findings with immunohistochemistry in tissue samples . For reproducibility, adhere to MIAME (Minimum Information About a Microarray Experiment) guidelines for omics data .
Advanced: How can researchers resolve contradictions in pharmacokinetic (PK) data for this compound across species?
Methodological Answer:
Contradictions often arise from interspecies metabolic differences or assay variability. Mitigate this by:
- Comparative PK modeling : Use allometric scaling to extrapolate human PK parameters from rodent/primate data, adjusting for species-specific clearance rates.
- Meta-analysis : Pool data from multiple studies (e.g., via PRISMA guidelines) to identify outliers or confounding factors (e.g., fasting vs. fed states).
- Isotope tracing : Administer stable isotope-labeled this compound to track metabolite formation across species . Statistical tools like ANOVA with post-hoc Tukey tests can quantify inter-study variability .
Advanced: What methodologies are recommended for integrating multi-omics data (proteomic, metabolomic) into this compound pharmacodynamic studies?
Methodological Answer:
Adopt a systems biology approach:
Data integration : Use tools like MOFA (Multi-Omics Factor Analysis) to identify latent factors linking omics layers.
Pathway enrichment : Apply KEGG or Reactora to map deregulated pathways post-treatment.
Network pharmacology : Construct protein-protein interaction networks (e.g., via STRING DB) to pinpoint hub targets.
Validate computationally predicted interactions with CRISPR-Cas9 knockout models or co-immunoprecipitation . For longitudinal data, mixed-effects models account for temporal variability .
Basic: What variables must be controlled in in vivo toxicity studies of this compound?
Methodological Answer:
Critical variables include:
- Environmental factors : Housing temperature, light/dark cycles.
- Biological confounders : Age, sex, genetic background (use isogenic strains).
- Pharmacological parameters : Route of administration (oral vs. intravenous), vehicle composition.
Measure off-target effects via histopathology (e.g., liver/kidney sections) and serum biochemistry (ALT, creatinine). Include recovery cohorts to assess reversibility of adverse events .
Advanced: How can researchers address reproducibility challenges in this compound’s anti-inflammatory effects across different disease models?
Methodological Answer:
Reproducibility issues often stem from model-specific pathophysiology. Strategies:
- Standardized disease induction : For murine colitis, use consistent DSS concentrations and exposure durations.
- Endpoint harmonization : Align primary endpoints (e.g., colonoscopy scores, fecal calprotectin) across labs.
- Cross-model validation : Test this compound in ≥2 unrelated models (e.g., rheumatoid arthritis + psoriasis).
Leverage public datasets (e.g., GEO Omnibus) to compare transcriptomic signatures and identify model-specific biases . Bayesian meta-analysis can quantify effect size heterogeneity .
Basic: What statistical frameworks are optimal for analyzing dose-dependent responses to this compound?
Methodological Answer:
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
- ANCOVA : Adjust for covariates like baseline biomarker levels.
- Time-series analysis : Use mixed-effects models for repeated measures.
For small samples, apply bootstrapping to estimate confidence intervals. Open-source tools like GraphPad Prism or R (drc package) are recommended .
Advanced: What systematic review frameworks are suitable for synthesizing conflicting evidence on this compound’s efficacy in oncology?
Methodological Answer:
Follow PRISMA 2020 guidelines:
Protocol registration : Prospectively register on PROSPERO.
Risk of bias assessment : Use ROBINS-I for non-randomized studies.
Quantitative synthesis : Perform random-effects meta-analysis if heterogeneity (I²) <50%.
For contradictory results, subgroup analyses by cancer type or molecular subtype can identify modifiers of effect. GRADEpro contextualizes evidence quality .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
